molecular formula C23H27N5O2 B11240279 2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)-N-phenethylacetamide

2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)-N-phenethylacetamide

Cat. No.: B11240279
M. Wt: 405.5 g/mol
InChI Key: QTSLHKKXVGOHBR-UHFFFAOYSA-N
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Description

2-[2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-4-OXO-3,4,5,6,7,8-HEXAHYDROQUINAZOLIN-3-YL]-N-(2-PHENYLETHYL)ACETAMIDE is a complex organic compound featuring a pyrazole ring, a quinazoline moiety, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-4-OXO-3,4,5,6,7,8-HEXAHYDROQUINAZOLIN-3-YL]-N-(2-PHENYLETHYL)ACETAMIDE typically involves multi-step organic reactions The process begins with the preparation of the pyrazole ring, followed by the construction of the quinazoline coreSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and environmental sustainability. Techniques such as continuous flow chemistry and green chemistry principles are often employed to enhance efficiency and reduce waste .

Chemical Reactions Analysis

Types of Reactions

2-[2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-4-OXO-3,4,5,6,7,8-HEXAHYDROQUINAZOLIN-3-YL]-N-(2-PHENYLETHYL)ACETAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions are typically mild to moderate temperatures and neutral to slightly acidic or basic pH .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

2-[2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-4-OXO-3,4,5,6,7,8-HEXAHYDROQUINAZOLIN-3-YL]-N-(2-PHENYLETHYL)ACETAMIDE has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-4-OXO-3,4,5,6,7,8-HEXAHYDROQUINAZOLIN-3-YL]-N-(2-PHENYLETHYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammation or pain pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-4-OXO-3,4,5,6,7,8-HEXAHYDROQUINAZOLIN-3-YL]-N-(2-PHENYLETHYL)ACETAMIDE is unique due to its combination of a pyrazole ring and a quinazoline moiety, which imparts distinct chemical and biological properties. Its structural complexity and potential for diverse applications make it a valuable compound for further research and development.

Properties

Molecular Formula

C23H27N5O2

Molecular Weight

405.5 g/mol

IUPAC Name

2-[2-(3,5-dimethylpyrazol-1-yl)-4-oxo-5,6,7,8-tetrahydroquinazolin-3-yl]-N-(2-phenylethyl)acetamide

InChI

InChI=1S/C23H27N5O2/c1-16-14-17(2)28(26-16)23-25-20-11-7-6-10-19(20)22(30)27(23)15-21(29)24-13-12-18-8-4-3-5-9-18/h3-5,8-9,14H,6-7,10-13,15H2,1-2H3,(H,24,29)

InChI Key

QTSLHKKXVGOHBR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C2=NC3=C(CCCC3)C(=O)N2CC(=O)NCCC4=CC=CC=C4)C

Origin of Product

United States

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